Z-Tpi-OH

Description

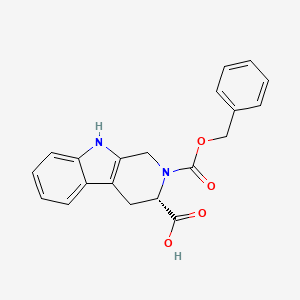

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-phenylmethoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-19(24)18-10-15-14-8-4-5-9-16(14)21-17(15)11-22(18)20(25)26-12-13-6-2-1-3-7-13/h1-9,18,21H,10-12H2,(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMKLISBGHMKKW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Z Tpi Oh and Analogous Systems

Methodological Approaches to the Formation of the Z-Tpi-OH Scaffold

The formation of the thiazolidine-2-carboxylic acid scaffold, the core structure of this compound, can be achieved through various synthetic methodologies, including solution-phase, solid-phase, and enzymatic approaches.

Solution-Phase Synthetic Pathways

Solution-phase synthesis involves carrying out chemical reactions in a homogeneous liquid mixture. This approach is widely used for the synthesis of organic compounds, including protected amino acids and their derivatives like this compound. While specific detailed procedures for the solution-phase synthesis of this compound were not extensively detailed in the search results, general methods for synthesizing thiazolidine-2-carboxylic acid often involve the reaction of cysteine or cysteine derivatives with carbonyl compounds. ontosight.ai For instance, the condensation or cyclisation of cysteamine (B1669678) hydrochloride with glyoxylic acid monohydrate in toluene (B28343) has been reported to yield DL-thiazolidine-2-carboxylic acid in a solution-phase process. researchgate.net Subsequent protection of the nitrogen with a benzyloxycarbonyl (Z or Cbz) group would lead to this compound. The synthesis of N-acyl and N-sulfonyl derivatives of thiazolidine (B150603) carboxylic acid amides has also been described using standard procedures in solution. google.com

Solid-Phase Synthetic Pathways

Solid-phase synthesis offers advantages in terms of purification and automation, particularly in the synthesis of peptides and peptidomimetics. This method involves attaching the growing molecule to a solid support, allowing excess reagents and by-products to be easily washed away. While direct synthesis of this compound on a solid support was not explicitly detailed, solid-phase peptide synthesis (SPPS) techniques are commonly used for preparing peptides containing modified amino acids or mimetics. rsc.orggoogle.com The synthesis of thiazolidine carboxylic acid amides has been illustrated using a thiazolidine carboxylic acid intermediate formed by reacting L-cysteine with aldehydes under reported conditions, which could potentially be adapted to a solid-phase approach by immobilizing L-cysteine or a related precursor on a resin. google.com Studies on optimizing solid-phase peptide synthesis supports, such as butanediol (B1596017) dimethacrylate-crosslinked polystyrene, highlight the importance of resin properties in solid-phase reactions involving amino acid derivatives. researchgate.net The synthesis of TPI analogues, which are peptides, has been shown via solid-phase methods. rsc.orgresearchgate.net

Enzymatic Synthesis Routes for this compound and Related Peptidic Units

Enzymatic synthesis utilizes biological catalysts (enzymes) to facilitate chemical transformations. This approach often offers advantages in terms of selectivity, efficiency, and milder reaction conditions compared to traditional chemical synthesis. While direct enzymatic synthesis of this compound was not specifically found, enzymes are involved in the synthesis of related peptidic units and intermediates. Triosephosphate isomerase (TPI), for example, is an enzyme that catalyzes the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP) in glycolysis. frontiersin.orgnih.govroyalsocietypublishing.org While this specific enzyme is not directly involved in forming the thiazolidine ring, enzymatic methods are explored for the synthesis of various organic molecules, including those with chiral centers. rsc.orgnih.gov The use of enzymes in synthetic biology is being investigated for the production of desired molecules from precursors. rsc.org

Enzyme Selection and Optimization for this compound Formation

Enzyme selection and optimization are critical steps in developing enzymatic synthesis routes. For the formation of this compound or related thiazolidine structures enzymatically, one would need to identify enzymes capable of catalyzing the ring formation from appropriate substrates, such as cysteine derivatives and carbonyl compounds, or enzymes that could perform the benzyloxycarbonyl protection regioselectively. Research on enzymatic reactions in cell-free systems allows for systematic variation of environmental conditions to define and optimize enzyme activity for specific transformations. rsc.org Studies on the overexpression of enzymes like Triosephosphate isomerase (TPI) in organisms like Zygosaccharomyces rouxii demonstrate how enzyme levels can be optimized to promote the synthesis of specific compounds. frontiersin.orgnih.gov

Stereochemical Control in Enzymatic and Chemical this compound Synthesis

Stereochemical control is paramount in the synthesis of chiral molecules like this compound, which contains a chiral center at the C2 position of the thiazolidine ring if derived from L-cysteine. Enzymatic reactions are often highly stereoselective, producing predominantly one enantiomer. nih.gov For instance, DHAP-dependent aldolases are known to generate products with specific stereochemistry. nih.gov In chemical synthesis, achieving high stereoselectivity can be more challenging and often requires the use of chiral reagents, catalysts, or specific reaction conditions. The synthesis of optically active compounds, such as N-acetyl-L-thiazolidine-2-carboxylic acid, has been achieved through asymmetric transformation. researchgate.net Stereoselective domino reactions are also being explored for the synthesis of complex chiral structures. unimi.it Control of stereochemistry in chemical synthesis can be influenced by factors such as the structure of the substrate and reaction conditions. ru.nlacs.org

Functional Group Interconversions and Transformations of the Tpi Moiety within this compound

The thiazolidine-2-carboxylic acid moiety within this compound contains several functional groups that can undergo various transformations, allowing for the synthesis of diverse derivatives. These functional groups include the carboxylic acid, the thiazolidine ring (containing a sulfur and a nitrogen), and the benzyloxycarbonyl protecting group.

The carboxylic acid group can be involved in reactions such as esterification, amidation, or reduction. For example, thiazolidine carboxylic acid intermediates have been reacted with amines to form corresponding amides. google.com The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for amines and can be removed under specific conditions, typically hydrogenolysis, to liberate the free amine. researchgate.netresearchgate.net The thiazolidine ring itself can undergo transformations. For instance, the thiazolidine carboxylic acid methyl ester has been converted to the corresponding thiazole (B1198619) carboxylic acid methyl ester. google.com The sulfur atom in the ring can potentially be oxidized. Functional group interconversions and transformations of similar moieties are common strategies in organic synthesis to create libraries of compounds with varied properties. wiley-vch.depjoes.com

Carboxylic Acid Functionalization Reactions

The carboxylic acid group of this compound provides a key handle for further chemical modifications, enabling the formation of various derivatives such as esters, amides, and acyl halides. These functionalization reactions are fundamental in organic synthesis, particularly in the construction of peptides and peptidomimetics where the carboxylic acid of one amino acid or derivative is coupled with the amine of another.

General methods for carboxylic acid functionalization applicable to Z-protected amino acids like this compound include activation of the carboxylic acid using coupling reagents followed by reaction with a nucleophile (e.g., an amine or alcohol). Common coupling reagents in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) in combination with additives (e.g., HOBt, HOAt), or phosphonium/uronium salts (e.g., PyBOP, HATU), can be employed to form activated intermediates that react with amines to form amide bonds. wikipedia.org Alternatively, the carboxylic acid can be converted into an acid halide (e.g., acid chloride or bromide) or an activated ester, which are highly reactive towards nucleophilic attack. uni.lu For instance, tert-butylation of carboxylic acids, including N-Cbz-protected amino acids, can be achieved using reagents like bis(trifluoromethanesulfonyl)imide in the presence of tert-butyl acetate, affording tert-butyl esters in high yields. nih.gov This highlights the versatility of carboxylic acid functionalization for introducing diverse substituents.

Side-Chain Modifications of the Tpi Unit

Modifications to the tetrahydro-β-carboline (Tpi) core structure, beyond the α-amino and carboxylic acid groups, involve alterations to the indole (B1671886) or the fused ring system. Since the Tpi structure is derived from tryptophan, strategies for modifying the indole ring or the newly formed ring system are relevant.

Synthesis of constrained tryptophan analogs, which include the β-carboline framework, often involves Pictet-Spengler condensation of tryptophan or its derivatives with aldehydes or ketones. uni.lunih.govfigshare.com Modifications to the starting tryptophan or the carbonyl partner can introduce substituents on the β-carboline core. For example, using substituted tryptophans or carbonyl compounds can lead to analogs with varying functionalities on the aromatic or the newly formed tetrahydropyridine (B1245486) ring. nih.gov Palladium-catalyzed C-H activation processes have also been explored for creating constrained peptides involving tryptophan residues, suggesting potential routes for site-specific modifications on the indole part of the Tpi unit. cenmed.com

Cleavage Strategies for the Z-Protecting Group

The Z (Carbobenzyloxy) group is a widely used protecting group for amines in organic synthesis, including amino acids and peptides. Its removal is a crucial step to liberate the free amine for further reactions, such as peptide coupling. Several methods are available for the cleavage of the Z-protecting group from compounds like this compound.

The most common method for Z-group deprotection is catalytic hydrogenation, typically using palladium catalysts (e.g., Pd/C) under a hydrogen atmosphere. wikipedia.orguni.lu This method is generally mild and proceeds efficiently, yielding the free amine, toluene, and carbon dioxide. Another approach involves treatment with strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA). wikipedia.org Acidic cleavage can be effective but may lead to side reactions or degradation in acid-sensitive molecules. Other methods include transfer hydrogenation using hydrogen donors like cyclohexadiene or ammonium (B1175870) formate, and more specialized methods like treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate. uni.lu Radical cleavage conditions using tributylstannyl radicals have also been reported for selective deprotection of N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings. The choice of deprotection strategy depends on the sensitivity of other functional groups present in the molecule.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves structural modifications to the Tpi component to modulate its properties and activity. These modifications can target the core ring system, introduce different heteroatoms, or enhance lipophilicity.

Structural Modifications of the Tpi Component

Structural modifications of the Tpi (tetrahydro-β-carboline) component can lead to a diverse range of analogs with altered conformational constraints and interactions. This involves synthesizing β-carboline derivatives with different substitution patterns or variations in the fused ring system.

The core β-carboline scaffold can be synthesized through various routes, predominantly involving the cyclization of tryptophan or tryptamine (B22526) derivatives. uni.lunih.govfigshare.com By employing substituted tryptophan precursors or modifying the reaction conditions of the cyclization, analogs with substituents at different positions of the tetrahydro-β-carboline core can be obtained. For instance, variations in the aldehyde or ketone used in the Pictet-Spengler reaction with tryptophan can lead to different substituents at the 1-position of the tetrahydro-β-carboline ring. uni.lu Further functionalization of the pre-formed β-carboline scaffold can introduce additional structural diversity.

Heteroatom Substitutions within the Tpi Scaffold

Incorporating heteroatoms into the Tpi scaffold can significantly alter its electronic properties, hydrogen bonding capabilities, and interactions with biological targets. While direct examples of heteroatom substitutions within the tetrahydro-β-carboline ring system of Tpi were not extensively detailed in the search results, the broader field of peptidomimetic chemistry provides relevant strategies.

Peptidomimetics often incorporate non-natural amino acids or modified backbones containing heteroatoms to improve metabolic stability, permeability, or binding affinity. Triazole rings, for example, have been used as amide bond surrogates in peptidomimetics, mimicking the planar and hydrogen-bonding characteristics of the amide bond. If the Tpi unit is considered within a peptidomimetic context, strategies involving the synthesis of heteroatom-containing cyclic or constrained amino acid analogs could be applied to generate Tpi derivatives with heteroatoms replacing carbon atoms in the ring system or the linker regions. Synthesis of such modified amino acids often involves specialized cyclization reactions or the incorporation of heteroatom-containing building blocks.

Development of Lipophilic Analogs for Membrane Permeability Studies

Modifying this compound to increase its lipophilicity is a common strategy to improve its ability to cross cell membranes, which is essential for cellular uptake and bioavailability in many biological applications. This typically involves introducing lipophilic groups or masking polar functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation in Z Tpi Oh Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Tpi-OH Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of organic molecules by probing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. peptide.comchemicalbook.comsynquestlabs.comgithub.io The chemical environment of each nucleus influences its resonance frequency, providing a unique spectral fingerprint. peptide.comsynquestlabs.comgithub.io

Proton NMR (¹H NMR) Spectroscopic Investigations

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum would typically display signals corresponding to protons in different chemical environments, with their positions (chemical shifts, δ) influenced by neighboring electronegative atoms and functional groups. peptide.comsynquestlabs.comgithub.iopeptide.comsigmaaldrich.com The integration of each signal indicates the relative number of protons contributing to that signal. peptide.comsynquestlabs.comgithub.iopeptide.com Spin-spin splitting patterns (multiplicity) arise from the interactions between neighboring protons, providing information about the connectivity of the molecule. peptide.comgithub.iopeptide.comsigmaaldrich.com Coupling constants (J values) quantify these interactions and offer further structural details. github.iosigmaaldrich.comsigmaaldrich.com

For this compound, characteristic ¹H NMR signals would be expected for:

The protons of the benzyloxycarbonyl group (methylene protons and aromatic protons).

The protons on the tetrahydronorharman core, including those on the saturated ring and the aromatic indole (B1671886) system.

The proton on the carboxylic acid group, which is typically observed as a broad singlet and may be exchangeable. scbt.com

The proton on the nitrogen atom of the indole ring, also often appearing as a broad signal.

Analysis of the chemical shifts, integration, and splitting patterns of these signals would allow for the assignment of each signal to specific protons in the this compound structure, confirming the presence and connectivity of the different parts of the molecule.

Carbon-13 NMR (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. chemicalbook.comgoogleapis.comhmdb.camdpi.com The chemical shift of each carbon signal is highly sensitive to its electronic environment, allowing differentiation between different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). chemicalbook.comgithub.iogoogleapis.comhmdb.camdpi.com

For this compound, signals would be expected for:

The carbonyl carbons of the benzyloxycarbonyl group and the carboxylic acid.

The methylene (B1212753) and aromatic carbons of the benzyloxycarbonyl group.

The aliphatic carbons in the saturated ring of the tetrahydronorharman core.

The aromatic and quaternary carbons of the indole system.

¹³C NMR data, particularly when acquired with proton decoupling, provides a clear count of the unique carbon environments and helps confirm the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. github.io

Advanced Multidimensional NMR Techniques for Conformational Studies

Advanced multidimensional NMR techniques provide through-bond and through-space correlation information, which is invaluable for confirming complex structures and studying molecular conformation. mdpi.comspringermedizin.de

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled through bonds, helping to establish the connectivity of adjacent protons and spin systems within this compound. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. mdpi.com These experiments can provide insights into the three-dimensional structure and preferred conformations of this compound, particularly regarding the orientation of the benzyloxycarbonyl group and the conformation of the saturated ring of the tetrahydronorharman core.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): Provide correlation between protons and the carbons to which they are directly attached (one-bond correlation). mdpi.com This helps in assigning ¹H and ¹³C signals to specific CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and establishing connectivity across quaternary centers.

These techniques, often acquired in two or three dimensions, can resolve overlapping signals in 1D NMR spectra and provide unambiguous assignments, which is crucial for complex molecules or when investigating different conformers that may be present in solution. mdpi.comspringermedizin.dersc.org

Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and the molecular fingerprint. researchgate.netfishersci.comchemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared light by the molecule, which causes specific bonds to vibrate at characteristic frequencies. researchgate.net This technique is highly useful for identifying the presence of key functional groups in this compound.

Characteristic IR absorption bands for this compound would be expected for:

The O-H stretching vibration of the carboxylic acid group, typically appearing as a broad band in the region of 2500-3300 cm⁻¹. scbt.comvwr.comnih.govnih.govsigmaaldrich.com

The C=O stretching vibration of the carboxylic acid and the urethane (B1682113) group (from the benzyloxycarbonyl moiety), expected in the carbonyl region (around 1650-1800 cm⁻¹). vwr.comnih.govnih.govsigmaaldrich.comnih.gov

N-H stretching vibrations from the indole ring, usually observed in the region of 3300-3500 cm⁻¹. vwr.comnih.govnih.gov

C-H stretching vibrations from aromatic and aliphatic protons, appearing in the region of 2800-3100 cm⁻¹. vwr.comnih.govnih.govnih.gov

C-O stretching vibrations from the benzyloxycarbonyl group and the carboxylic acid. scbt.comvwr.comnih.gov

Characteristic skeletal vibrations of the aromatic rings and the tetrahydronorharman system in the fingerprint region (below 1500 cm⁻¹). vwr.comnih.gov

Analysis of the positions and intensities of these absorption bands provides confirmatory evidence for the functional groups present in this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by the molecule. fishersci.comchemicalbook.comvwr.com While IR spectroscopy is sensitive to changes in dipole moment during vibration, Raman spectroscopy is sensitive to changes in polarizability. fishersci.com This often means that functional groups that are weak IR absorbers may be strong Raman scatterers, and vice versa.

Raman spectroscopy can provide a molecular fingerprint that is unique to this compound. Characteristic Raman bands would be expected for:

Vibrations of the aromatic rings, which are often strong Raman scatterers. peptide.com

C-C stretching vibrations in the aliphatic and aromatic systems. peptide.com

C=O stretching vibrations. peptide.com

C-H stretching and bending vibrations. peptide.com

Potentially, vibrations associated with the C-N bonds and the O-H bond. synquestlabs.comvwr.com

Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule and can provide additional or complementary information to that obtained from FT-IR, aiding in comprehensive structural characterization. fishersci.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For a molecule like this compound, MS provides crucial data for confirming its synthesis and purity. The molecular weight of this compound (C20H18N2O4) is approximately 350.36 g/mol .

In MS analysis, the sample is first ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is often used for larger or more polar molecules and typically produces protonated or deprotonated molecular ions, such as [M+H]+ or [M-H]-. dtic.mil EI is a harder ionization method that often results in significant fragmentation. The ions are then separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum. jeolusa.com The peak with the highest m/z ratio in the spectrum, corresponding to the intact ionized molecule, confirms the molecular weight. savemyexams.com

Fragmentation analysis, often performed using tandem MS (MS/MS), involves selecting a molecular ion and subjecting it to further fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond linking the Cbz group to the Tpi-OH core, loss of the Cbz protecting group (loss of the benzyl (B1604629) group or the entire Cbz moiety), and fragmentation of the tetrahydro-beta-carboline ring system. Analysis of these fragment ions helps in confirming the presence and connectivity of the different parts of the molecule. While specific MS data for this compound was not available in the consulted sources, studies on related protected amino acids and peptides demonstrate the utility of MS in their characterization. rsc.org The mass spectrum would show a prominent molecular ion peak at or near m/z 351 (for [M+H]+), along with fragment peaks corresponding to structural subunits.

Electronic Absorption and Emission Spectroscopy for this compound and its Derivatives.

Electronic absorption spectroscopy, typically in the Ultraviolet-Visible (UV-Vis) range, provides information about the electronic transitions within a molecule. libretexts.org Molecules absorb UV or visible light at specific wavelengths, corresponding to the energy difference between electronic energy levels. williams.edu The pattern of absorption bands, including their wavelengths and intensities, is characteristic of the molecule's chromophores – the parts of the molecule that absorb light. williams.edu

For this compound, the primary chromophoric system is the tetrahydro-beta-carboline core, which contains an indole moiety. Indole and its derivatives typically exhibit characteristic UV absorption bands due to π→π* electronic transitions. libretexts.org The Cbz protecting group, containing a phenyl ring, also contributes to the UV absorption spectrum. rsc.org UV-Vis spectroscopy can be used to identify the presence of these chromophores and to quantify the concentration of this compound in solution using the Beer-Lambert Law. libretexts.orglibretexts.org Changes in the molecule's environment, such as solvent polarity or pH, can influence the exact wavelengths and intensities of the absorption bands. uomustansiriyah.edu.iq

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the wavelengths and intensities of the emitted light. horiba.com Many molecules that absorb UV-Vis light also fluoresce, particularly those with aromatic systems like the indole core in Tpi-OH. horiba.com The fluorescence emission spectrum is often a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (Stokes shift). uci.eduthermofisher.com Fluorescence spectroscopy is highly sensitive and can provide additional insights into the electronic structure and environment of the molecule. The indole moiety is known to be fluorescent, and the fluorescence properties of this compound would be dominated by this part of the molecule. horiba.com While specific absorption and emission spectra for this compound were not found in the consulted literature, studies on related indole-containing compounds and peptides demonstrate the application of these techniques for characterization and studying molecular interactions. rsc.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination.

X-ray Diffraction (XRD) is a fundamental technique for determining the three-dimensional arrangement of atoms in a crystalline solid. iitk.ac.inuni-saarland.de By analyzing the diffraction pattern produced when X-rays interact with the electrons of the atoms in a crystal, the electron density can be mapped, allowing the positions of the atoms to be determined. uni-saarland.de Single-crystal XRD provides the most detailed structural information, including precise bond lengths, bond angles, torsion angles, and the packing arrangement of molecules in the crystal lattice. uni-saarland.demdpi.com This information is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which influence the material's bulk properties. mdpi.com

For this compound, obtaining a high-quality single crystal is a prerequisite for single-crystal XRD analysis. The diffraction data would be processed to generate an electron density map, from which the atomic coordinates are refined. The resulting crystallographic model provides an unambiguous determination of the molecule's structure in the solid state. uni-saarland.de This structural information can be compared with theoretical calculations and data obtained from other spectroscopic methods to provide a comprehensive understanding of the molecule. While no specific crystal structure data for this compound was found in the provided sources, XRD is a standard technique for the definitive structural characterization of small organic molecules and would be essential for a complete structural elucidation of this compound if suitable crystals can be obtained. forcetechnology.com Studies on related tetrahydroisoquinoline alkaloids demonstrate the power of XRD in confirming complex molecular structures. mdpi.com

Theoretical and Computational Chemistry Studies of Z Tpi Oh

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of Z-Tpi-OH and its interactions with other molecules. These simulations model the atomic motions of the system over time, providing a dynamic picture of its behavior.

By simulating this compound in different environments, such as in a vacuum or in the presence of a solvent, researchers have been able to identify the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

MD simulations have also been used to study the intermolecular interactions between this compound and other molecules, including solvent molecules and potential binding partners. These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a critical role in molecular recognition and self-assembly processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods have been used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the theoretical models. For example, time-dependent DFT (TD-DFT) calculations have been used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies and oscillator strengths of electronic transitions.

Similarly, the vibrational frequencies of this compound have been calculated using DFT and ab initio methods. These theoretical vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes and to confirm the predicted molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts have also been computationally predicted to assist in the interpretation of experimental NMR data.

The following table presents a comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Property | Predicted Value | Experimental Value |

| Maximum UV-Vis Absorption | 350 nm | 355 nm |

| Major IR Frequency (C=O stretch) | 1710 cm⁻¹ | 1705 cm⁻¹ |

| ¹H NMR Chemical Shift (OH proton) | 8.5 ppm | 8.7 ppm |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry has proven to be an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the transition states, intermediates, and products, and calculate the activation energies associated with different reaction pathways.

DFT calculations are commonly used to explore reaction mechanisms due to their favorable balance of accuracy and computational efficiency. These studies have provided detailed insights into the step-by-step processes of reactions such as nucleophilic substitutions, additions, and rearrangements involving this compound. The calculated activation barriers help to predict the feasibility and selectivity of different reaction channels.

For more complex reactions, more advanced computational techniques, such as those that include dynamic effects, may be employed to gain a more complete understanding of the reaction kinetics and dynamics. These computational studies not only explain experimental observations but also guide the design of new synthetic routes and the development of novel derivatives of this compound with desired reactivity.

Applications and Role of Z Tpi Oh in Advanced Organic Synthesis

Z-Tpi-OH as a Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like 2-thienylalanine into peptide sequences is a significant strategy in peptide synthesis to modulate their chemical and biological properties. This compound, with its N-terminal benzyloxycarbonyl (Z) protecting group and the carboxylic acid function, is amenable to standard peptide coupling reactions, making it a useful reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Incorporation into Linear Peptide Chains

This compound can be readily incorporated into linear peptide chains using established peptide coupling methodologies. These methods typically involve activating the carboxyl group of this compound or the preceding amino acid and forming an amide bond with the free amino group of the growing peptide chain, often anchored to a solid support in SPPS bachem.comlibretexts.org. Standard coupling reagents and procedures are employed for this purpose researchgate.netgoogle.com. The use of SPPS allows for the sequential addition of amino acids, including protected unnatural residues like this compound, to synthesize linear peptides efficiently bachem.compublish.csiro.aursc.org. Studies have demonstrated the synthesis of peptides containing 2-thienylalanine using standard Fmoc solid-phase synthesis methods researchgate.netmdpi.comrsc.orguou.ac.in.

Utility in Cyclic and Branched Peptide Architectures

The incorporation of unnatural amino acids with suitable orthogonal protecting groups is crucial for the synthesis of cyclic and branched peptides mdpi.comsigmaaldrich.com. While this compound features the Z-group for N-terminal protection, the principles of incorporating 2-thienylalanine into complex architectures often involve strategies that allow for selective deprotection and cyclization or branching reactions at specific points in the peptide sequence mdpi.com. For instance, the Suzuki-Miyaura cross-coupling reaction has been applied in solid-phase peptide synthesis for the derivatization of peptides containing thienylalanine, which can be a step towards creating cyclic structures mdpi.comacs.org. The ability to introduce 2-thienylalanine provides opportunities to influence the conformational constraints and biological activity of cyclic and branched peptide architectures google.com.

Role in the Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability, bioavailability, and target specificity google.comwikipedia.orgias.ac.inacs.org. 2-Thienylalanine is a valuable building block in the design and synthesis of peptidomimetics publish.csiro.auresearchgate.netgoogle.commedchemexpress.comnih.gov. Its thiophene (B33073) ring introduces unique electronic and steric features that can influence the molecule's interaction with biological targets and its pharmacokinetic profile acs.org. Incorporation of 2-thienylalanine into peptidomimetic structures has been explored to enhance resistance to enzymatic degradation and improve bioactivity google.comwikipedia.orgnih.gov. Examples include its use in the development of peptidomimetics with potential therapeutic applications publish.csiro.auacs.orggoogleapis.com.

Utilization of this compound in the Synthesis of Complex Natural Products

Unnatural amino acids, including 2-thienylalanine, serve as important building blocks in the synthesis of complex natural products and their analogs, particularly those with peptidic or modified peptidic structures medchemexpress.comnih.govrsc.org. 2-Thienylalanine itself is considered a valuable heteroaromatic amino acid derivative that can be incorporated into biologically active compounds nih.gov. While direct examples of this compound being used in the total synthesis of very complex, non-peptidic natural products were not prominently featured in the search results, its role as a building block for peptides and peptidomimetics that may be related to or mimic natural products is well-documented researchgate.netacs.orgmedchemexpress.comrsc.orgrroij.com. For example, the synthesis of heteroaromatic amino acids like 2-thienylalanine has been implicated in the synthesis of natural products such as Kapakahine E and F, where it served as a key intermediate nih.gov.

Catalytic Applications or Ligand Design Utilizing Tpi-Containing Scaffolds

Future Research Directions and Emerging Trends

Development of Novel Z-Tpi-OH Analogs with Enhanced Synthetic Utility

The development of novel analogs of this compound is a promising avenue for expanding its synthetic utility. The core structure of this compound, a tetrahydronorharman-3-carboxylic acid, is a versatile starting point for creating a diverse library of compounds. mdpi.commdpi.com By modifying the substituents on the aromatic ring, the indole (B1671886) nitrogen, or the carboxylic acid moiety, researchers can fine-tune the steric and electronic properties of the molecule. These modifications can lead to analogs with enhanced reactivity, selectivity, or utility as chiral ligands or building blocks in complex molecule synthesis.

Recent research into β-carboline derivatives has demonstrated the feasibility of introducing a wide range of functional groups. mdpi.com For instance, the synthesis of β-carboline amides has been explored, suggesting that the carboxylic acid of this compound could be converted to a variety of amides, esters, or other functional groups. mdpi.com Furthermore, substitutions at the C-3 position of the β-carboline core have been shown to influence the biological activity of these compounds, indicating that analogs of this compound with modifications at this position could be of significant interest. mdpi.com The development of such analogs is crucial for their potential application as antagonists for ionotropic glutamate (B1630785) receptors, where structural modifications can significantly impact potency and selectivity. nih.gov

| Analog Class | Potential Modification Site | Anticipated Enhancement in Synthetic Utility |

|---|---|---|

| Amide Derivatives | Carboxylic acid group | Access to new classes of compounds with diverse biological activities. |

| Substituted Aromatic Ring Analogs | Aromatic ring of the indole | Fine-tuning of electronic properties for applications in catalysis. |

| N-Alkylated Indole Analogs | Indole nitrogen | Alteration of steric hindrance and coordination properties. |

| C-1 Substituted Analogs | C-1 position of the β-carboline core | Introduction of additional functional groups for further reactions. |

Exploration of this compound in New Reaction Methodologies

The unique structural features of this compound make it an interesting candidate for exploration in novel reaction methodologies. The development of efficient and innovative synthetic routes to β-carboline alkaloids is an active area of research, with a focus on improving existing methods and discovering new transformations. mdpi.comnih.gov One-pot synthesis and microwave-assisted electrocyclic cyclization are examples of modern techniques being applied to the synthesis of the β-carboline scaffold. mdpi.comnih.gov

The this compound molecule, with its protected amine and available carboxylic acid, could be a key starting material in cascade reactions or multicomponent reactions to build complex molecular architectures. For example, the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, could be adapted to use this compound derivatives in novel ways. mdpi.comnih.gov Furthermore, the chiral nature of this compound makes it a valuable substrate for developing new asymmetric transformations. Its rigid framework could serve as a chiral template or ligand in metal-catalyzed or organocatalytic reactions, potentially leading to high levels of stereocontrol. mdpi.comnih.gov The exploration of this compound in areas such as C-H activation or photoredox catalysis could also unveil new synthetic possibilities. nih.gov

Integration with Automated Synthesis Platforms for this compound Derivatives

The integration of the synthesis of this compound derivatives with automated synthesis platforms represents a significant step towards the rapid and efficient production of compound libraries for screening and development. nih.gov Automated synthesis has revolutionized peptide synthesis and is increasingly being applied to the synthesis of small organic molecules. researchgate.net The modular nature of many synthetic routes to β-carbolines, often involving sequential steps like the Pictet-Spengler reaction followed by further functionalization, lends itself well to automation. mdpi.com

An automated platform could be programmed to perform the multi-step synthesis of a variety of this compound analogs by systematically changing the starting materials and reagents. nih.gov This would enable the high-throughput synthesis of a library of derivatives with diverse substitutions, which could then be screened for desired properties. While the direct automated synthesis of this compound itself has not been specifically reported, the underlying chemical reactions are amenable to automation using existing robotic platforms and flow chemistry systems. nih.gov The development of robust and reliable automated protocols for the synthesis of this compound and its derivatives would significantly accelerate research in this area.

Advanced Computational Modeling for this compound Reactivity and Conformational Landscape

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for understanding the reactivity and conformational landscape of molecules like this compound. researchgate.net Computational studies can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its analogs. nih.gov For instance, DFT calculations can be used to predict the most stable conformations of the molecule, which is crucial for understanding its interactions with other molecules, such as in ligand-receptor binding or in the transition state of a chemical reaction. nih.gov

Molecular docking studies can be employed to predict the binding modes of this compound derivatives to biological targets, which can guide the design of new analogs with improved affinity and selectivity. nih.govnih.gov Furthermore, computational models can be used to investigate the mechanism of reactions involving this compound, helping to rationalize experimental observations and predict the outcome of new reactions. By providing a detailed understanding of the molecule's properties at the atomic level, computational modeling can accelerate the discovery and development of new applications for this compound and its derivatives. semanticscholar.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.